molecular formula C21H14BrClN2O4 B12020504 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 767289-31-6

4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12020504
CAS No.: 767289-31-6
M. Wt: 473.7 g/mol
InChI Key: FXDIIVLCMHJABI-WYMPLXKRSA-N
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Description

4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and hydroxybenzoyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with carbohydrazide to form an intermediate compound. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

767289-31-6

Molecular Formula

C21H14BrClN2O4

Molecular Weight

473.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H14BrClN2O4/c22-14-9-10-19(29-21(28)15-5-1-3-7-17(15)23)13(11-14)12-24-25-20(27)16-6-2-4-8-18(16)26/h1-12,26H,(H,25,27)/b24-12+

InChI Key

FXDIIVLCMHJABI-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)O

Origin of Product

United States

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